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Compound of Interest

Tert-butyl 3-(bromomethyl)-1H-
Compound Name:
indazole-1-carboxylate

Cat. No. B168813

An In-depth Technical Guide to Tert-butyl 3-
(bromomethyl)-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
biological characteristics of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate, a key
intermediate in the synthesis of various biologically active molecules. This document details its
properties, synthesis, and analytical characterization, offering valuable insights for its
application in research and drug development.

Core Physical and Chemical Characteristics

Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate is a stable, solid compound at room
temperature. Its core structure consists of an indazole ring system N1-protected with a tert-
butoxycarbonyl (Boc) group and substituted with a bromomethyl group at the 3-position. The
Boc protecting group offers stability under a range of conditions, particularly basic and
nucleophilic environments, while being readily removable under acidic conditions. This feature
makes it a versatile intermediate in multi-step organic syntheses.
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Table 1: Physical and Chemical Properties of Tert-butyl 3-(bromomethyl)-1H-indazole-1-

carboxylate

Property Value Source
Molecular Formula C13H15BrNz20:2 [1]
Molecular Weight 311.18 g/mol [1]
Exact Mass 310.031691 g/mol [1]
) ) Inferred from related
Appearance Solid (predicted)
compounds
Melting Point Not available
Boiling Point Not available
Soluble in organic solvents Inferred from synthesis
Solubility such as dichloromethane, ethyl  protocols of related
acetate, and methanol. compounds
InChI=1S/C13H15BrN202/c1-
13(2,3)18-12(17)16-11-7-5-4-
InChl [1]
6-9(11)10(8-14)15-16/h4-
7H,8H2,1-3H3
UKADXNQNCAFGTF-
InChiKey [1]
UHFFFAOYSA-N
c1(n--INVALID-LINK--
SMILES [1]
C(=0)0cC(C)(C)C)CBr
CAS Number Not readily available

Synthesis and Purification

The synthesis of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate can be

conceptualized in a two-step process starting from 3-methyl-1H-indazole. The first step

involves the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, followed

by the bromination of the methyl group at the 3-position.
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Experimental Protocol: Synthesis

Step 1: Synthesis of Tert-butyl 3-methyl-1H-indazole-1-carboxylate
This procedure is adapted from the synthesis of similar N-Boc protected indazole derivatives.

o Materials: 3-methyl-1H-indazole, Di-tert-butyl dicarbonate ((Boc)20), 4-
Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Saturated aqueous sodium
bicarbonate solution, Brine, Anhydrous magnesium sulfate.

e Procedure:
o Dissolve 3-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).
o Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
o Add Di-tert-butyl dicarbonate ((Boc)20) (1.1 eq) portion-wise at 0 °C.
o Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
o Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, wash the reaction mixture with saturated agqueous sodium bicarbonate
solution and then with brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

Step 2: Bromination of Tert-butyl 3-methyl-1H-indazole-1-carboxylate
This step involves the radical bromination of the methyl group.

o Materials: Tert-butyl 3-methyl-1H-indazole-1-carboxylate, N-Bromosuccinimide (NBS),
Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCls), Saturated aqueous sodium
thiosulfate solution, Brine, Anhydrous sodium sulfate.

e Procedure:
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Dissolve Tert-butyl 3-methyl-1H-indazole-1-carboxylate (1.0 eq) in carbon tetrachloride
(CCla).

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Azobisisobutyronitrile
(AIBN).

Reflux the mixture and monitor the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature and filter off the
succinimide byproduct.

Wash the filtrate with saturated aqueous sodium thiosulfate solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Experimental Protocol: Purification

The crude Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate can be purified by column

chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

e Procedure:

[¢]

Prepare a silica gel column packed in hexane.

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the
column.

Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl
acetate).

Collect the fractions containing the pure product, as identified by TLC.

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the
purified product.
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Caption: Synthetic workflow for Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate.

Analytical Characterization

Mass Spectrometry

The mass spectrum of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate shows a

molecular ion peak consistent with its molecular weight.

Table 2: Mass Spectrometry Data

lon m/z Interpretation
Molecular ion peak with
[M+H]*+ 311.0, 313.0 ) ] )
isotopic pattern for Bromine
Loss of isobutylene from the
[M-CaHs+H]* 255.0, 257.0
Boc group
[M-Boc+H]*+ 211.0, 213.0 Loss of the entire Boc group
[CaHo]* 57.1 tert-butyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for the title compound is not readily available, the expected *H and 13C

NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.

» 'H NMR (predicted): The spectrum is expected to show signals for the aromatic protons of

the indazole ring, a singlet for the bromomethyl protons, and a singlet for the tert-butyl
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protons of the Boc group.

e 13C NMR (predicted): The spectrum would display signals for the aromatic carbons, the
carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group,
and the bromomethyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=0 stretching of
the carbamate in the Boc group (around 1720-1740 cm~1), C-H stretching of the aromatic and
aliphatic groups, and C-N stretching vibrations.

Reactivity and Stability

The N-Boc protecting group confers significant stability to the indazole ring, making it resistant
to many nucleophilic and basic conditions.[2] The primary site of reactivity is the bromomethyl
group, which is susceptible to nucleophilic substitution reactions. This allows for the
introduction of a wide variety of functional groups at the 3-position of the indazole core, making
it a valuable building block for combinatorial chemistry and the synthesis of compound libraries.

The compound should be stored in a cool, dry place, away from strong oxidizing agents. Under
acidic conditions, the Boc group can be cleaved to deprotect the indazole nitrogen.

Potential Biological Activity and Applications

While there is no specific data on the biological activity of Tert-butyl 3-(bromomethyl)-1H-
indazole-1-carboxylate itself, the indazole scaffold is a well-known pharmacophore present in
numerous biologically active compounds. Indazole derivatives have been reported to exhibit a
wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial
activities.[3][4]

Derivatives of 3-methyl-1H-indazole have been investigated as selective inhibitors of
Bromodomain-containing protein 4 (BRD4), a target in cancer therapy.[5] The bromomethyl
group at the 3-position of the title compound serves as a versatile handle to introduce various
substituents, enabling the generation of diverse libraries of indazole derivatives for screening
against various biological targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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